molecular formula C4H6ClN B021389 4-Chlorobutyronitrile CAS No. 628-20-6

4-Chlorobutyronitrile

Cat. No.: B021389
CAS No.: 628-20-6
M. Wt: 103.55 g/mol
InChI Key: ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobutyronitrile is an organic compound with the molecular formula ClCH₂CH₂CH₂CN. It is a bifunctional molecule containing both chloro and cyano functional groups. This compound is a colorless liquid and is known for its use in various chemical syntheses .

Scientific Research Applications

4-Chlorobutyronitrile has several applications in scientific research:

Mechanism of Action

Target of Action

4-Chlorobutyronitrile is a bifunctional molecule with both chloro and cyano functional groups . It has been used as a starting material to prepare 2-phenylpyrrolidine , which is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds are known to have BAT substrate reuptake inhibitor properties , suggesting that the primary targets of this compound are likely to be the reuptake transporters of biogenic amines such as serotonin and catecholamines .

Mode of Action

Given its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may interact with its targets (the reuptake transporters) to inhibit the reuptake of biogenic amines. This would result in an increased synaptic concentration of these neurotransmitters, thereby enhancing their signaling .

Biochemical Pathways

Considering its role as a precursor to biogenic amine reuptake inhibitors , it can be inferred that it may affect the biochemical pathways involving biogenic amines such as serotonin and catecholamines. The downstream effects of this could include enhanced neurotransmission and potential therapeutic effects in the treatment of CNS diseases and eating disorders .

Pharmacokinetics

Given its use in the synthesis of pharmaceutical compounds , it can be inferred that it has suitable pharmacokinetic properties that allow it to be effectively utilized in the body

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its role as a precursor to biogenic amine reuptake inhibitors . By inhibiting the reuptake of biogenic amines, this compound could potentially enhance neurotransmission and exert therapeutic effects in the treatment of CNS diseases and eating disorders .

Safety and Hazards

4-Chlorobutyronitrile is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . It is also classified as a combustible liquid .

Future Directions

4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone . It has been used as a starting material to prepare 2-Phenylpyrrolidine . This in turn is a chief precursor to a family of compounds called pyrroloisoquinolines . These compounds have application in the treatment of CNS diseases and eating disorders .

Biochemical Analysis

Biochemical Properties

It is known that 4-Chlorobutyronitrile is a precursor to the drugs buflomedil and buspirone

Cellular Effects

Given its role as a precursor to certain drugs , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to be involved in the synthesis of certain drugs , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. While it is known to be a precursor to certain drugs

Preparation Methods

4-Chlorobutyronitrile can be synthesized through several methods:

    Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-bromo-3-chloropropane with sodium cyanide.

    Industrial Production Methods: Industrially, this compound is produced by reacting 1-bromo-3-chloropropane with potassium cyanide.

Chemical Reactions Analysis

4-Chlorobutyronitrile undergoes various chemical reactions:

Comparison with Similar Compounds

4-Chlorobutyronitrile can be compared with other similar compounds:

Properties

IUPAC Name

4-chlorobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN/c5-3-1-2-4-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060850
Record name 4-Chlorobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow liquid; [CHRIS] Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Chlorobutyronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20023
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.0 [mmHg]
Record name 4-Chlorobutyronitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20023
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

628-20-6
Record name 4-Chlorobutyronitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobutyronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanenitrile, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Chlorobutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobutyronitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBUTYRONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JDK6275GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chlorobutyronitrile
Reactant of Route 2
Reactant of Route 2
4-Chlorobutyronitrile
Reactant of Route 3
Reactant of Route 3
4-Chlorobutyronitrile
Reactant of Route 4
Reactant of Route 4
4-Chlorobutyronitrile
Reactant of Route 5
Reactant of Route 5
4-Chlorobutyronitrile
Reactant of Route 6
4-Chlorobutyronitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.